HaloPROTAC3
Description
Properties
Molecular Formula |
C41H55ClN4O8S |
|---|---|
Molecular Weight |
799.42 |
IUPAC Name |
(2S,4R)-N-(2-(2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
InChI Key |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HaloPROTAC-3; HaloPROTAC 3; Halo PROTAC-3; HaloPROTAC3 |
Origin of Product |
United States |
Mechanistic Principles of Haloprotac3 Mediated Protein Degradation
Formation of the Ternary Complex: HaloTag Fusion Protein, HaloPROTAC3, and E3 Ubiquitin Ligase
The initial and critical step in this compound-mediated degradation is the formation of a ternary complex, which consists of the HaloTag fusion protein, the this compound molecule, and an E3 ubiquitin ligase. researchgate.net This event brings the target protein into close proximity with the enzymatic machinery responsible for ubiquitination. researchgate.net The stability and geometry of this ternary complex are crucial factors that influence the efficiency of the subsequent degradation process. malariaworld.org
Specific Engagement of the HaloTag Protein
This compound achieves its target specificity through a chloroalkane moiety incorporated into its structure. researchgate.netpromega.com This chloroalkane group is engineered to form an irreversible, covalent bond with a specific residue in the active site of the HaloTag, which is an engineered haloalkane dehalogenase. promega.comresearchgate.net This covalent interaction ensures a stable and durable engagement of the HaloTag fusion protein, tethering it effectively to the PROTAC molecule. promega.com The specificity of this interaction is high, meaning this compound does not significantly interact with other endogenous proteins that lack the HaloTag. nih.gov
Recruitment of the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase
The other functional end of the this compound molecule contains a ligand that specifically binds to the Von Hippel-Lindau (VHL) protein. researchgate.netnih.gov VHL is the substrate recognition component of the VHL E3 ubiquitin ligase complex. researchgate.netresearchgate.net By recruiting VHL, this compound effectively brings the entire E3 ligase machinery into the vicinity of the HaloTag fusion protein. labhoo.com The VHL ligand portion of this compound is derived from a hydroxyproline-containing peptide that fits into the substrate-binding pocket of VHL. nih.govnih.gov The necessity of this interaction is demonstrated by the use of a control compound, ent-HaloPROTAC3, which is the enantiomer of this compound. promega.compromega.com ent-HaloPROTAC3 can still bind to the HaloTag protein but is unable to engage VHL due to its altered stereochemistry, and consequently, it does not induce protein degradation. nih.govpromega.com This confirms that the recruitment of VHL is essential for the function of this compound. promega.comnih.gov
Ubiquitination of the HaloTag Fusion Protein
Following the successful formation of the ternary complex, the E3 ubiquitin ligase is positioned to catalyze the ubiquitination of the HaloTag fusion protein. researchgate.net This process involves the covalent attachment of ubiquitin, a small regulatory protein, to one or more lysine (B10760008) residues on the surface of the target protein.
E2/E3 Ubiquitin Ligase Complex Activity
The VHL E3 ligase complex, recruited by this compound, is a multi-subunit assembly that includes Cullin 2 (Cul2), Elongin B, Elongin C, and Rbx1. researchgate.net This complex acts as a scaffold, bringing together the target protein (via VHL) and an E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin. researchgate.net The E3 ligase facilitates the transfer of the activated ubiquitin from the E2 enzyme to the substrate protein. promega.com The catalytic activity of the complex is dependent on the proximity induced by the this compound molecule. researchgate.net
Polyubiquitination Process
For a protein to be efficiently recognized by the proteasome for degradation, it typically needs to be tagged with a chain of ubiquitin molecules, a process known as polyubiquitination. researchgate.net The E2/E3 ligase complex repeatedly catalyzes the attachment of ubiquitin molecules to the target protein, forming a polyubiquitin (B1169507) chain. promega.com This chain serves as a degradation signal, or "degron," that is recognized by the proteasome. researchgate.net
Proteasomal Degradation Pathway of Ubiquitinated Substrates
The final step in the this compound-mediated process is the degradation of the polyubiquitinated HaloTag fusion protein by the 26S proteasome. promega.comresearchgate.net The proteasome is a large, multi-catalytic protease complex that is responsible for degrading most intracellular proteins in eukaryotes. The polyubiquitin chain on the HaloTag fusion protein is recognized by ubiquitin receptors on the regulatory particle of the proteasome. The target protein is then unfolded, de-ubiquitinated, and translocated into the core particle of the proteasome, where it is cleaved into small peptides. This degradation is an ATP-dependent process. The degradation of the target protein can be blocked by treating cells with proteasome inhibitors, which further confirms that the this compound mechanism relies on this pathway. researchgate.net Once the target protein is degraded, the this compound molecule can, in principle, be released to recruit another HaloTag fusion protein, allowing it to act catalytically. researchgate.net
Research Findings
| Parameter | Value | Cell Line | Target Protein | Source |
| DC₅₀ | 19 ± 1 nM | HEK293 | GFP-HaloTag7 | nih.gov |
| Max Degradation | 90 ± 1 % | HEK293 | GFP-HaloTag7 | nih.gov |
| Time to 50% Degradation | 4 - 8 hours | HEK293 | GFP-HaloTag7 | nih.gov |
| Degradation of HaloTag-IGF2BP3 | 75% in 5 hours | HCT116 | HaloTag-IGF2BP3 | molbiolcell.orgresearchgate.netscilit.com |
| Degradation of BRD4-HiBiT-HaloTag | 95% in 48 hours | HEK293 | BRD4-HiBiT-HaloTag | labhoo.com |
Catalytic Nature of this compound in Protein Turnover
A defining characteristic of Proteolysis-Targeting Chimeras (PROTACs), including this compound, is their catalytic mechanism of action. wikipedia.orgbaudlab.co.uk Unlike traditional small-molecule inhibitors that function on a stoichiometric, one-to-one basis with their target protein, a single PROTAC molecule can induce the degradation of multiple protein targets. frontiersin.orgnih.gov This event-driven pharmacology is a significant advantage, allowing for potent protein knockdown at sub-stoichiometric concentrations. baudlab.co.uknanotempertech.com
The catalytic cycle of this compound begins with the formation of a ternary complex, bringing a HaloTag fusion protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase into close proximity. promega.comresearchgate.net This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the HaloTag fusion protein, marking it for degradation by the proteasome. wikipedia.orgbaudlab.co.uk Crucially, after the polyubiquitinated target protein is recognized and degraded by the 26S proteasome, the this compound molecule is released and can engage in another round of degradation. baudlab.co.ukcatapult.org.uk This "degrader recycling" allows a single molecule to catalytically eliminate numerous copies of the target protein. catapult.org.uk
This catalytic turnover means that PROTACs can be effective at very low concentrations, often in the nanomolar range, to achieve significant degradation of a target protein that may be present at much higher cellular concentrations. baudlab.co.uknih.gov For instance, research has shown that PROTACs can induce over 90% protein degradation at nanomolar levels. nih.gov This sub-stoichiometric action not only enhances potency but can also reduce the potential for off-target effects associated with the high concentrations required for occupancy-driven inhibitors. nih.govsygnaturediscovery.com
Studies have demonstrated the efficiency of this process. For example, this compound has been shown to be significantly more potent and efficacious in degrading a GFP-HaloTag7 fusion protein compared to other degradation methods, with a half-maximal degradation concentration (DC50) of 19 nM and achieving up to 90% maximal degradation. nih.gov The degradation kinetics can be rapid, with 50% degradation of some target proteins occurring within 20 to 30 minutes of treatment. acs.org
The table below summarizes key findings from research on the degradation of HaloTag fusion proteins, illustrating the efficiency of the PROTAC-mediated catalytic process.
| Feature | Observation | Research Finding |
| Potency | High | This compound demonstrated a DC50 of 19 nM for GFP-HaloTag7 degradation. nih.gov |
| Efficacy | High | Achieved up to 90% degradation of GFP-HaloTag7. nih.gov |
| Kinetics | Rapid | 50% degradation of SGK3-Halo was observed within 20-30 minutes. acs.org |
| Mechanism | Proteasome-dependent | Degradation was blocked by the proteasome inhibitor epoxomicin (B1671546). nih.gov |
| E3 Ligase | VHL-dependent | Degradation was significantly reduced by co-treatment with a VHL ligand. nih.gov |
| Reversibility | Reversible | Protein levels recovered after washout of the HaloPROTAC. acs.org |
Design and Synthetic Strategies of Haloprotac3
Chemical Scaffolds and Ligand Components
The efficacy of HaloPROTAC3 is rooted in its two specialized ligand components, which enable the specific recruitment of both the target protein and the cellular degradation machinery.
The moiety responsible for binding to the target protein is a chloroalkane. promega.commolbiolcell.org This functional group interacts with the HaloTag, which is an engineered haloalkane dehalogenase designed to form a specific and irreversible covalent bond with chloroalkane linkers. promega.commolbiolcell.org This irreversible binding ensures a stable and prolonged engagement with the HaloTag fusion protein, a critical feature for efficient degradation. promega.compromega.com The HaloTag itself is a 34kDa protein that can be fused to a variety of proteins of interest, allowing this compound to be used as a versatile tool for targeted protein degradation without the need to develop a new PROTAC for every specific target. promega.comnih.gov
To initiate degradation, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. promega.commolbiolcell.org The VHL-recruiting ligand in this compound is a hydroxyproline-based derivative, specifically developed from the VHL ligand VL285. nih.govmedchemexpress.com The stereochemistry of this ligand is crucial for its function. The core structure contains (2S, 4R)-4-hydroxyproline, which is essential for effective binding to the VHL protein complex. aobious.commedkoo.com The importance of this specific configuration is highlighted by the inactive enantiomer, ent-HaloPROTAC3, which contains D-hydroxyproline and D-valine residues. promega.compromega.com These modifications significantly disrupt binding to VHL, thereby preventing the degradation of the HaloTag fusion protein and confirming that the degradation process is mediated through VHL engagement. promega.compromega.com
HaloTag-Binding Moiety (Chloroalkane)
Linker Design and its Influence on Degradation Efficiency
The linker component of a PROTAC is not merely a spacer but plays a critical role in the stability and geometry of the ternary complex, which directly impacts degradation efficiency.
This compound incorporates a 16-atom alkyl/ether-based linker. medchemexpress.combroadpharm.comtargetmol.com The length and composition of the linker are determining factors for the successful formation of a productive ternary complex between the HaloTag protein and the VHL E3 ligase. Research into the development of HaloPROTACs involved synthesizing a library of molecules with varying linker lengths. rsc.org The 16-atom length of the polyethylene (B3416737) glycol (PEG)-based linker in this compound was found to be optimal, contributing to its high potency. medchemexpress.commedchemexpress.com
The point of attachment of the linker to the VHL ligand is a key design consideration. Initial HaloPROTAC designs featured a linker attached at the N-terminal acyl amine moiety of the VHL ligand. nih.gov However, an alternative design, this compound, was synthesized with the linker tethered to the phenolic position of the ligand's phenyl ring. rsc.orgnih.gov This alteration in positional isomerism proved to be highly advantageous. Comparative studies demonstrated that this compound, with its phenolic linkage, was significantly more effective at inducing degradation than its N-terminally linked counterparts. nih.gov For instance, this compound induced approximately 90% degradation of the target protein at a concentration of 625 nM, while a related compound, HaloPROTAC4, with a similar linkage but different properties, was modestly less effective. nih.gov This highlights that the linker attachment point is a critical parameter for optimizing the geometry of the ternary complex and achieving potent degradation.
Structure-Activity Relationship (SAR) Studies for Optimized VHL Binding and Degradation Potency
This compound was identified as a highly potent degrader, with a half-maximal degradation concentration (DC50) of 19 ± 1 nM and a maximal degradation (Dmax) of 90 ± 1%. nih.gov Its binding affinity to VHL was determined to have an IC50 value of 0.54 ± 0.06 μM. nih.govmolbiolcell.org
SAR studies have explored modifications to the VHL ligand to improve these parameters. For example, replacing the valine-isoindolinone moiety in this compound with an isoxazole (B147169) group (to create HaloPROTAC9) resulted in a significant decrease in VHL binding, which in turn led to attenuated degradation activity (only 45% degradation). nih.gov Further optimization efforts led to the development of compounds like HaloPROTAC-E. nih.gov In HaloPROTAC-E, the isoindolinone group of this compound was replaced with N-acylamides of L-tert-leucine, a modification known to enhance VHL binding. nih.gov This newer compound demonstrated improved degradation activity, with a DC50 between 3 and 10 nM for endogenous proteins, showcasing the success of rational, structure-based design in enhancing PROTAC efficacy. nih.gov
Development of Negative Control Enantiomers (e.g., ent-HaloPROTAC3) for Mechanistic Validation
A critical aspect of developing and validating any chemical probe, including Proteolysis Targeting Chimeras (PROTACs), is the use of appropriate negative controls. These controls are essential for demonstrating that the observed biological effect—in this case, protein degradation—is a direct result of the intended mechanism of action. For this compound, its enantiomer, known as ent-HaloPROTAC3, was designed and synthesized to serve as a crucial negative control for mechanistic validation. promega.compromega.capromega.depromega.com
The design of ent-HaloPROTAC3 is predicated on a subtle but functionally critical stereochemical difference from its active counterpart. nih.gov While ent-HaloPROTAC3 possesses the same molecular weight, chemical formula, and general structure as this compound, its synthesis incorporates the enantiomeric forms of key amino acid residues involved in binding to the von Hippel-Lindau (VHL) E3 ligase. promega.compromega.capromega.com Specifically, ent-HaloPROTAC3 contains D-hydroxyproline and D-valine residues, in contrast to the L-hydroxyproline and L-valine residues present in the active this compound. promega.comnih.govpromega.com
This specific modification is designed to significantly disrupt or completely abrogate the molecule's ability to bind to the VHL E3 ligase complex. promega.denih.govpromega.com However, the chloroalkane moiety, which is responsible for covalently binding to the HaloTag® protein, remains unchanged and fully functional. promega.comnih.gov Consequently, ent-HaloPROTAC3 can still bind to a HaloTag® fusion protein but is incapable of recruiting the VHL E3 ligase to form the ternary complex necessary for inducing ubiquitination and subsequent proteasomal degradation. promega.comnih.gov
The use of ent-HaloPROTAC3 in parallel with this compound allows researchers to rigorously test the hypothesis that protein degradation is dependent on VHL engagement. promega.compromega.capromega.com Experimental studies have consistently demonstrated the effectiveness of this control. In cell-based assays, treatment with this compound leads to potent and concentration-dependent degradation of target HaloTag® fusion proteins, such as GFP-HaloTag7. nih.govresearchgate.net In stark contrast, treatment with ent-HaloPROTAC3 under identical conditions results in no significant protein degradation. nih.govresearchgate.net
Fluorescence microscopy studies have visually confirmed these findings, showing a dramatic loss of GFP fluorescence in cells treated with this compound, while cells treated with the inactive ent-HaloPROTAC3 control retain strong fluorescence, comparable to vehicle-treated controls. nih.govresearchgate.net Furthermore, kinetic degradation assays have shown that while this compound can induce over 50% degradation within the first few hours, ent-HaloPROTAC3 shows no degradation activity over a 24-hour period. researchgate.net
An important mechanistic experiment involves the pre-treatment of cells with an excess of ent-HaloPROTAC3 before the addition of the active this compound. nih.gov Results from such competition assays show that pre-incubation with ent-HaloPROTAC3 prevents the degradation of the HaloTag® fusion protein by this compound. nih.gov This finding strongly indicates that ent-HaloPROTAC3 effectively occupies the HaloTag® binding site, thereby blocking the active PROTAC from engaging the target protein, and confirms that binding to HaloTag® alone is insufficient to cause degradation. nih.gov
These collective findings provide robust evidence that the degradation mediated by this compound proceeds through the intended PROTAC mechanism, requiring the formation of a productive ternary complex between the HaloTag® fusion protein and the VHL E3 ligase. nih.govnih.gov The development and application of ent-HaloPROTAC3 as a negative control have been indispensable for the mechanistic validation and characterization of the HaloPROTAC system as a reliable tool for targeted protein degradation. nih.govpromega.com
Data Tables
Table 1: Comparison of this compound and ent-HaloPROTAC3
| Feature | This compound | ent-HaloPROTAC3 |
|---|---|---|
| Function | Active PROTAC Degrader | Inactive Negative Control |
| Stereochemistry | Contains L-hydroxyproline and L-valine | Contains D-hydroxyproline and D-valine promega.comnih.gov |
| Binding to HaloTag® | Yes (via chloroalkane moiety) promega.ca | Yes (via chloroalkane moiety) promega.capromega.de |
| Binding to VHL E3 Ligase | Yes promega.ca | No or significantly disrupted promega.comnih.govpromega.com |
| Biological Activity | Induces degradation of HaloTag® fusion proteins promega.de | Does not induce degradation of HaloTag® fusion proteins nih.govresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ent-HaloPROTAC3 |
| VL285 |
| Pomalidomide |
| Idasanutlin |
| MG-132 |
| Bortezomib |
| Epoxomicin (B1671546) |
| HyT36 |
| HaloPROTAC1 |
| HaloPROTAC2 |
| HaloPROTAC4 |
| HaloPROTAC9 |
| HaloPROTAC10 |
| cis-AGB1 |
| cis-MZ1 |
| ET-OMZ1 |
| ET-OARV-771 |
| ET-MZ1 |
| dBET1 |
In Vitro Characterization and Methodological Approaches
Quantitative Assessment of Protein Degradation in Cellular Models
The effectiveness of HaloPROTAC3 is primarily measured by its ability to induce the degradation of target proteins within a cellular context. This is quantified through dose-response and time-course experiments to determine key parameters such as DC50 and Dmax.
Dose-Response Characterization (DC50)
The half-maximal degradation concentration (DC50) is a critical metric for a PROTAC's potency, representing the concentration at which 50% of the target protein is degraded. Studies have demonstrated that this compound is a highly potent degrader. For instance, in HEK293 cells engineered to express a GFP-HaloTag7 fusion protein, this compound induced degradation with a DC50 value of 19 ± 1 nM. nih.gov In another study targeting endogenous HiBiT-HaloTag fusion proteins in HEK293 cells, DC50 values were found to be 8.1 nM for nuclear and mitochondrial membrane-localized proteins and 18.6 nM for a cytoplasmic protein. researchgate.netresearchgate.net Furthermore, when targeting Halo-tagged endosomal proteins SGK3 and VPS34, an optimized version, HaloPROTAC-E, showed a DC50 between 3 and 10 nM. acs.orgnih.gov The potency can vary based on the specific fusion protein and its subcellular localization.
Table 1: DC50 Values for this compound-Mediated Degradation
| Target Protein | Cell Line | DC50 (nM) |
| GFP-HaloTag7 | HEK293 | 19 ± 1 |
| Endogenous Nuclear HiBiT-HaloTag | HEK293 | 8.1 |
| Endogenous Mitochondrial Membrane HiBiT-HaloTag | HEK293 | 8.1 |
| Endogenous Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 |
| SGK3-Halo (HaloPROTAC-E) | HEK293 | 3-10 |
| Halo-VPS34 (HaloPROTAC-E) | HEK293 | 3-10 |
Time-Course Kinetics and Maximum Degradation (Dmax)
Time-course studies are performed to understand the speed at which a PROTAC can eliminate a target protein, while the maximum degradation (Dmax) indicates the extent of protein removal. This compound has been shown to act rapidly, with significant degradation occurring within hours. For endogenously tagged proteins, greater than 50% degradation was observed in the first 3 hours of treatment. researchgate.netresearchgate.net
The Dmax for this compound is consistently high, often exceeding 80-90%, signifying a near-complete removal of the target protein. researchgate.netresearchgate.net For example, when targeting GFP-HaloTag7, a Dmax of 90 ± 1% was achieved. nih.govresearchgate.net Similarly, for HiBiT-HaloTag-BRD4, 95% of the fusion protein was lost after 48 hours of treatment. labhoo.com An optimized version, HaloPROTAC-E, achieved a Dmax of approximately 95% for both SGK3-Halo and Halo-VPS34. nih.gov
Table 2: Dmax Values for this compound-Mediated Degradation
| Target Protein | Dmax (%) | Time Point |
| GFP-HaloTag7 | 90 ± 1 | 24 hours |
| Endogenous HiBiT-HaloTag Fusions | ~80 | 24 hours |
| HiBiT-HaloTag-BRD4 | 95 | 48 hours |
| SGK3-Halo (HaloPROTAC-E) | ~95 | 48 hours |
| Halo-VPS34 (HaloPROTAC-E) | ~95 | Not Specified |
Validation of Degradation Mechanism
To ensure that the observed protein depletion is a direct result of the intended PROTAC mechanism, several control experiments are conducted. These are designed to confirm the involvement of the proteasome and the specific E3 ligase.
Inhibition with Proteasome Blockers (e.g., MG-132, Bortezomib)
The ubiquitin-proteasome system is central to PROTAC activity. Therefore, inhibiting the proteasome should rescue the target protein from degradation. Co-treatment of cells with this compound and a proteasome inhibitor like MG-132 or epoxomicin (B1671546) has been shown to completely block the degradation of HaloTag fusion proteins. nih.govacs.orgcancer-research-network.commdpi.com This demonstrates that the protein loss mediated by this compound is dependent on proteasomal activity. nih.govmdpi.com
Competition Assays with Free E3 Ligase Ligands (e.g., VL285)
This compound functions by recruiting the VHL E3 ligase. promega.com To prove this dependency, competition assays are performed using a free VHL ligand, such as VL285, which is the VHL-binding component of this compound. cancer-research-network.commdpi.com When cells are treated with an excess of VL285 alongside this compound, the free ligand competes for binding to VHL, disrupting the formation of the ternary complex. This competition significantly reduces the degradation of the HaloTag fusion protein, confirming that this compound's activity is VHL-dependent. nih.govresearchgate.netselleck.co.jp
Confirmation via Enantiomeric Controls
As a stringent test for specificity, an enantiomeric control of this compound, often referred to as ent-HaloPROTAC3, is utilized. promega.commdpi.com This molecule is a stereoisomer of this compound and shares its physical properties but contains D-amino acid residues (D-hydroxyproline and D-valine) that prevent it from binding to VHL. promega.comnih.govpromega.com Experiments consistently show that ent-HaloPROTAC3, while still able to bind to the HaloTag, fails to induce any significant degradation of the target protein. nih.govresearchgate.netmdpi.com This provides robust evidence that the degradation is specifically driven by the VHL-engaging enantiomer, this compound.
Experimental Methodologies for Detection and Analysis
A variety of experimental techniques are employed to detect and analyze the effects of this compound-mediated protein degradation. These methods allow researchers to quantify the loss of the target protein, visualize its disappearance from cellular compartments, and assess the downstream consequences of its removal.
Immunoblotting, or Western blot analysis, is a fundamental technique used to confirm the degradation of a HaloTag fusion protein. promega.commolbiolcell.orgmolbiolcell.orgacs.org This method allows for the direct visualization and quantification of the target protein levels in cell lysates after treatment with this compound. promega.comacs.org By using antibodies specific to the HaloTag protein or the target protein itself, researchers can observe a dose-dependent and time-dependent decrease in the protein of interest. nih.govacs.org For instance, studies have shown that treatment with this compound can lead to a significant, and in some cases nearly complete, degradation of HaloTag fusion proteins like GFP-HaloTag7, HaloTag7-ERK1, and HaloTag7-MEK1. nih.gov It is important to note that the irreversible binding of this compound to the HaloTag does not interfere with antibody detection in Western blots. promega.com
Table 1: Summary of Immunoblotting/Western Blot Analysis Findings for this compound
| Target Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Degradation | Reference |
|---|---|---|---|---|---|
| HaloTag-IGF2BP3 | HCT116 | 500 nM | 4-24 hours | ~75% degradation at 5 hours | molbiolcell.orgmolbiolcell.org |
| GFP-HaloTag7 | HEK293 | 50 nM - 500 nM | 24 hours | Nearly complete at 500 nM | nih.gov |
| HaloTag7-ERK1 | Not Specified | Not Specified | Not Specified | Significant degradation | nih.gov |
| HaloTag7-MEK1 | Not Specified | Not Specified | Not Specified | Significant degradation | nih.gov |
| NanoLuc-HaloTag | HEK293 | 1 µM | 24 hours | Significant degradation | promega.com |
| SGK3-Halo | HEK293 | 300 nM | Up to 4 hours | 50% degradation within 20-30 min | acs.org |
| Halo-VPS34 | HEK293 | 300 nM | Up to 4 hours | 50% degradation within 1-2 hours | acs.org |
Luminescence-based assays provide a quantitative and often real-time method for monitoring protein degradation. The HiBiT complementation assay is a powerful tool where a small 11-amino-acid peptide (HiBiT) is fused to the HaloTag protein. promega.compromega.com When the LgBiT protein is supplied, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein present. promega.comresearchgate.net This allows for the sensitive detection of protein loss without the need for antibodies. promega.comaacrjournals.org
NanoBRET (Bioluminescence Resonance Energy Transfer) assays are another valuable tool. These assays can be used to monitor the formation of the ternary complex between the HaloTag fusion protein and the E3 ligase in live cells. bmglabtech.com For example, by tagging the E3 ligase recruiter (like VHL) with a fluorescent label and the target protein with a NanoLuc luciferase, the proximity induced by this compound can be measured as an increase in BRET signal. bmglabtech.com This provides direct evidence of the PROTAC's mechanism of action. bmglabtech.com
Table 2: Luminescence-Based Assay Findings for this compound
| Assay Type | Target Protein | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| HiBiT Lytic Assay | HiBiT-HaloTag-BRD4 | HEK293 | Concentration-dependent degradation | promega.com |
| HiBiT Live-Cell Assay | β-catenin-HaloTag-HiBiT | HEK293 | Real-time monitoring of degradation | promega.com |
| HiBiT Lytic Assay | β-catenin-HaloTag-HiBiT | HEK293 | Rapid reduction in protein levels | researchgate.net |
| NanoBRET | HiBiT-BRD4 & HaloTag-VHL | HEK293 | Rapid and dose-dependent ternary complex formation | bmglabtech.com |
Fluorescence microscopy offers a visual confirmation of protein degradation within the cellular context. nih.govresearchgate.net By tagging the protein of interest with a fluorescent marker like GFP (Green Fluorescent Protein) in addition to the HaloTag, researchers can directly observe the loss of fluorescence in cells treated with this compound. nih.govresearchgate.netresearchgate.net This method provides spatial information, showing the disappearance of the protein from specific cellular compartments. acs.org For example, studies have demonstrated a drastic loss of fluorescence in cells expressing GFP-HaloTag7 after a 24-hour treatment with this compound, while no such loss is observed with the inactive control, ent-HaloPROTAC3. nih.govresearchgate.net
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to assess the levels of messenger RNA (mRNA) of the target protein. molbiolcell.orgmolbiolcell.orgescholarship.orgresearchgate.netmdpi.com This is an important control experiment to ensure that the observed decrease in protein levels is due to degradation and not a result of reduced gene expression. molbiolcell.org In the context of this compound, which acts at the protein level, the mRNA levels of the target gene are generally not expected to change. However, RT-qPCR can also be used to investigate the downstream transcriptional effects of degrading a particular protein. molbiolcell.orgmolbiolcell.org
Global transcriptomic analysis, such as RNA sequencing, provides a comprehensive view of the cellular response to this compound treatment. molbiolcell.orgmolbiolcell.orgresearchgate.net This powerful technique can reveal off-target effects or unexpected cellular pathways that are activated upon protein degradation. For instance, studies have shown that this compound treatment can lead to the activation of the unfolded protein response (UPR). nih.govmolbiolcell.orgmolbiolcell.orgresearchgate.netscilit.com This response was observed not only in cells expressing a HaloTag fusion protein but also in non-engineered parental cell lines, suggesting an effect independent of the targeted degradation of a specific protein. nih.govmolbiolcell.orgmolbiolcell.orgscilit.com Specifically, the transcript levels of UPR target genes such as XBP1s, HSPA5, and ATF4 were found to be upregulated following this compound treatment. molbiolcell.orgmolbiolcell.org
Table 3: Summary of Transcriptomic Analysis Findings for this compound
| Analysis Type | Cell Line | Key Finding | Implication | Reference |
|---|---|---|---|---|
| RNA-Sequencing | HCT116 expressing HaloTag-IGF2BP3 | Destabilization of canonical IGF2BP3 target mRNAs and activation of the Unfolded Protein Response (UPR). | Demonstrates on-target effect and reveals an off-target cellular stress response. | molbiolcell.orgmolbiolcell.orgresearchgate.net |
| RT-qPCR | HCT116, HeLa, HEK293T (non-engineered) | Upregulation of UPR target genes (XBP1s, HSPA5). | This compound induces mild ER stress independent of a HaloTagged target. | molbiolcell.orgmolbiolcell.org |
RT-qPCR for mRNA Level Assessment
Studies on Endogenously Tagged Proteins
A significant advancement in the application of this compound has been its use in conjunction with CRISPR/Cas9 gene editing to study endogenously tagged proteins. promega.compromega.comresearchgate.netlabhoo.commolbiolcell.orgmolbiolcell.orgacs.orgaacrjournals.org This approach involves inserting the HaloTag sequence into the genomic locus of a target protein, resulting in the expression of the fusion protein at physiological levels. promega.compromega.comresearchgate.net This is a more biologically relevant system compared to the overexpression of a fusion protein from a plasmid. promega.com
Studies have demonstrated the successful degradation of endogenously tagged proteins such as BRD4 and β-catenin using this compound. labhoo.comaacrjournals.org This has allowed for phenotypic studies to understand the function of these proteins in a more native context. labhoo.com For example, the degradation of endogenous β-catenin-HaloTag-HiBiT was shown to mute the cellular response to Wnt3a stimulation. labhoo.comaacrjournals.org The combination of endogenous tagging with sensitive detection methods like HiBiT provides a powerful platform for quantitative and kinetic analysis of protein degradation and its functional consequences. labhoo.com
CRISPR/Cas9-Mediated Genomic Tagging with HaloTag (N-terminal and C-terminal Fusions)
To study the effects of degrading endogenous proteins, the target protein must first be tagged with HaloTag. promega.com The CRISPR/Cas9 gene-editing technology is a powerful method for inserting the HaloTag sequence into the genomic locus of a target protein. researchgate.netlabhoo.com This allows for the expression of the target protein as a fusion with HaloTag, either at its N-terminus or C-terminus. labhoo.comaacrjournals.org
The process involves designing a guide RNA (gRNA) specific to the desired insertion site in the genome and a donor DNA template containing the HaloTag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the insertion site. researchgate.netpromega.es The Cas9 nuclease, guided by the gRNA, creates a double-strand break at the target locus, which is then repaired by the cell's homology-directed repair (HDR) pathway using the donor template. This results in the seamless insertion of the HaloTag sequence. researchgate.net
It is often beneficial to test multiple crRNAs for a single target to identify the one that yields the highest insertion efficiency. researchgate.net Furthermore, to facilitate the detection and quantification of the tagged protein, the 11-amino-acid HiBiT peptide can be appended to the HaloTag sequence in the donor vector. promega.comlabhoo.comaacrjournals.org
Interactive Table: Strategies for Expressing HaloTag®-Target Fusions
| Strategy | Description | Key Considerations | Reference |
|---|---|---|---|
| Endogenous Tagging (CRISPR/Cas9) | Insertion of HaloTag or HiBiT-HaloTag at the N- or C-terminus of the target gene's genomic locus. | Physiologically relevant expression levels. Required for studying the loss of the endogenous protein. Editing efficiency can be challenging for the large HaloTag protein. | promega.comresearchgate.netlabhoo.com |
| Ectopic Expression (Transient Transfection) | Expression of HaloTag or HiBiT-HaloTag fusions from a plasmid. | Typically results in higher, non-physiological expression levels. Useful for initial validation and as a positive control. | promega.com |
Enrichment Strategies for Edited Cells (e.g., FACS with Fluorescent Ligands)
A significant challenge with CRISPR/Cas9-mediated insertion of large tags like the 34kDa HaloTag is the relatively low efficiency of the editing process. promega.comresearchgate.net This results in a mixed population of edited and unedited cells. To overcome this, enrichment strategies are employed to isolate the cells that have successfully incorporated the HaloTag. nih.gov
Fluorescence-Activated Cell Sorting (FACS) is a commonly used technique for this purpose. promega.esnih.gov Cells from the CRISPR-edited pool are treated with a cell-permeable, fluorescent HaloTag ligand, such as Janelia Fluor® 646. promega.comresearchgate.netpromega.ca This ligand irreversibly binds to the HaloTag protein, rendering the successfully edited cells fluorescent. researchgate.net The cell population is then passed through a FACS instrument, which separates the fluorescently labeled (HaloTag-positive) cells from the non-fluorescent (unedited) cells. researchgate.netresearchgate.net This enrichment step is crucial for obtaining a pure population of edited cells for subsequent degradation studies. researchgate.net For example, in one study, the HaloTag-positive population represented only about 6% of the total live cells before sorting. researchgate.netresearchgate.net
Monitoring Endogenous Target Degradation in Live Cells
Once a stable cell line expressing the endogenously HaloTag-tagged protein of interest is established, the effect of this compound on protein degradation can be monitored. aacrjournals.org There are several methods to track the degradation of the target protein in live cells.
Western blotting can be used to visualize the decrease in the HaloTag-fusion protein levels after treatment with this compound. promega.com Antibodies against either the target protein or the HaloTag itself can be used for detection. promega.com However, detecting low levels of endogenously tagged proteins can be challenging. promega.com
A more sensitive and quantitative method involves the use of the HiBiT tag in conjunction with HaloTag. labhoo.comnih.gov The HiBiT peptide, when complemented with the LgBiT protein (which can be stably expressed in the cells or added after lysis), forms a luminescent enzyme. promega.comacs.org The luminescence produced is directly proportional to the amount of HiBiT-tagged protein present. promega.com This allows for real-time, kinetic monitoring of protein degradation in live cells by simply measuring the luminescence over time after the addition of this compound. labhoo.comaacrjournals.org This method avoids the need for antibodies and provides a highly quantitative assessment of degradation kinetics. aacrjournals.orgresearchgate.net For instance, studies have shown that this compound can induce rapid and sustained degradation of HiBiT-HaloTag fusion proteins, with over 50% degradation occurring within the first 3 hours and reaching 80-90% loss. labhoo.comresearchgate.net
Interactive Table: Research Findings on this compound-Mediated Degradation
| Target Protein | Cell Line | Tag | This compound Effect | Detection Method | Reference |
|---|---|---|---|---|---|
| BRD4 | HEK293 | N-terminal HiBiT-HaloTag | ~95% degradation after 48 hours. DC50 of 8.1 nM. | Luminescence (HiBiT) | labhoo.comresearchgate.netpromega.ca |
| β-catenin | HEK293 | C-terminal HaloTag-HiBiT | Rapid reduction in protein levels, muted response to Wnt3a stimulation. | Luminescence (HiBiT), Luciferase Reporter Assay | labhoo.comresearchgate.net |
| Mitochondrial membrane protein | HEK293 | C-terminal HaloTag-HiBiT | ~80% degradation. DC50 of 8.1 nM. | Luminescence (HiBiT) | researchgate.net |
| Cytoplasmic protein | HEK293 | C-terminal HaloTag-HiBiT | ~80% degradation. DC50 of 18.6 nM. | Luminescence (HiBiT) | researchgate.net |
| IGF2BP3 | HCT116 | N-terminal HaloTag | 75% depletion in 5 hours. | Transcriptomics, RT-qPCR | researchgate.netmolbiolcell.org |
In Vivo Research Applications in Non Human Organisms
Utilization in Preclinical Animal Models (e.g., Mouse Studies) for Protein Loss Phenotypes
HaloPROTAC3 has been successfully employed in mouse models to induce the degradation of specific proteins and study the resulting phenotypes. promega.com In these studies, target proteins are endogenously tagged with HaloTag using CRISPR/Cas9 gene editing. labhoo.comresearchgate.net The introduction of this compound then leads to the degradation of the HaloTag-fusion protein.
One notable application involved mice expressing a HaloTag-fused PNPLA3 protein. mdpi.com Treatment with this compound resulted in a decrease in the PNPLA3 protein levels, but not its transcript levels, demonstrating the specific protein degradation mechanism of the PROTAC. mdpi.com This approach allows for the investigation of protein function in a whole-organism context, which is crucial for understanding disease mechanisms and validating therapeutic targets. promega.comresearchgate.net
The ability to induce protein degradation in vivo with this compound opens up avenues for studying proteins that are otherwise difficult to target with traditional inhibitors or that play essential roles during embryonic development, where a complete knockout would be lethal. promega.com Furthermore, the system has been shown to have broad tissue distribution and can effectively knock down target proteins in tumor xenografts in mice. acs.org
| Model Organism | Target Protein (Fusion) | Key Finding |
| Mouse | PNPLA3-HaloTag | Decreased protein levels of PNPLA3 without affecting transcript levels. mdpi.com |
| Mouse | Tumor Xenografts | Broad tissue distribution and effective knockdown of the targeted protein. acs.org |
| Zebrafish | Oncogenic transcription factors (e.g., NF-κB, T-Box transcription factor T) | Demonstrated capability of TRAFTACs (a similar technology) to target these factors. mdpi.com |
Consideration of Protein Subcellular Localization and Degradation Efficiency in Vivo
The efficiency of PROTAC-mediated protein degradation can be influenced by the subcellular localization of the target protein and its accessibility to the E3 ligase machinery. researchgate.net Studies have investigated how the location of a protein within the cell affects its degradation by HaloPROTACs.
Research has shown that this compound can effectively degrade proteins regardless of their cellular location, including the nucleus, cytoplasm, and mitochondrial membrane. researchgate.net In one study, HiBiT-HaloTag fusion proteins in different cellular compartments all achieved around 80% degradation. researchgate.net However, the potency, as measured by the half-maximal degradation concentration (DC50), can vary depending on the location. For instance, a nuclear and a mitochondrial membrane protein had a DC50 of 8.1 nM, while a cytoplasmic protein had a DC50 of 18.6 nM. researchgate.net
Furthermore, the rate and extent of degradation can be influenced by the specific HaloPROTAC used. A newer compound, HaloPROTAC-E, demonstrated greater potency and faster degradation of Halo-VPS34 compared to this compound. mdpi.com At a concentration of 10 nM, HaloPROTAC-E induced a 15% higher degradation of Halo-VPS34 than this compound after 24 hours. mdpi.com These findings highlight the importance of considering the specific PROTAC and the target protein's subcellular environment when designing in vivo degradation studies.
A study comparing the degradation of endosomally localized SGK3-Halo with its cytosolic counterpart found that the rate and maximum degradation were similar in both conditions when using HaloPROTAC-E. acs.org This suggests that for some proteins, translocation between subcellular compartments may not significantly impact degradation efficiency.
| Cellular Location | Target Protein (Fusion) | Degradation Efficiency (this compound) | DC50 (this compound) |
| Nucleus | HiBiT-HaloTag-nuclear protein | ~80% | 8.1 nM |
| Mitochondrial Membrane | HaloTag-HiBiT mitochondrial membrane protein | ~80% | 8.1 nM |
| Cytoplasm | HaloTag-HiBiT-cytoplasmic protein | ~80% | 18.6 nM |
Comparative Analyses with Alternative Protein Degradation Technologies
Comparison with Other Tag-Targeted Degraders
Tag-targeted degradation strategies utilize a small molecule degrader that recognizes a specific protein tag fused to a protein of interest (POI). This approach obviates the need to develop a unique binder for each POI. HaloPROTAC3 is a prominent example of this class, but other systems, such as dTAG-based PROTACs, offer alternative methodologies.
Differentiation from dTAG-Based PROTACs (e.g., FKBP12F36V-targeting)
The dTAG system employs a mutated FKBP12 protein (FKBP12F36V) as the tag, which is recognized by dTAG molecules. medchemexpress.comnih.gov These dTAGs, such as dTAG-13, recruit an E3 ligase, often Cereblon (CRBN), to the FKBP12F36V-tagged protein, leading to its degradation. medchemexpress.combioscience.co.uk
Comparative studies have shown that this compound and dTAG-based PROTACs can exhibit similar degradation rates for certain target proteins. For instance, when targeting the endogenous elongin BC and Polycomb repressive complex 2-associated protein (EPOP), both systems demonstrated comparable degradation kinetics. researchgate.netmdpi.com However, the efficiency of degradation can be target-dependent. This compound has demonstrated the ability to induce over 90% degradation of GFP-HaloTag7 proteins, with a half-maximal degradation concentration (DC50) of 19 nM, positioning it as a highly potent PROTAC. nih.gov For some targets like BRD4, this compound treatment resulted in the loss of 95% of the protein fusion after 48 hours. labhoo.com
A significant differentiating feature of this compound is the absence of a "hook effect". researchgate.netnih.govresearchgate.net The hook effect is a phenomenon observed with some bifunctional molecules, including certain PROTACs, where the degradation efficiency decreases at higher concentrations. researchgate.netnih.gov This is often attributed to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex (PROTAC-target-E3 ligase). nih.gov In contrast, dTAG-based PROTACs have been shown to exhibit a hook effect, where their degradation efficiency is reduced at higher concentrations. researchgate.netmdpi.com The lack of a hook effect with this compound suggests a high degree of positive cooperativity in the formation of the ternary complex. nih.gov
The efficiency of introducing the respective tags into the genome via CRISPR/Cas9 gene editing can be a challenge for both systems, particularly due to the size of the tags. promega.com The HaloTag protein is approximately 34kDa. promega.com To address the low initial efficiency of HaloTag insertion, fluorescent HaloTag ligands can be used to enrich the population of successfully edited cells through Fluorescence-Activated Cell Sorting (FACS). researchgate.netpromega.compromega.com This allows for the selection and expansion of cells expressing the HaloTag-fusion protein. While CRISPR-mediated knock-in is also a strategy for the dTAG system, the methods for enrichment and detection of tagged cells may differ. nih.gov
Absence of "Hook Effect" in this compound
Evaluation Against Other HaloPROTAC Variants (e.g., HaloPROTAC-E)
Within the HaloPROTAC family, different variants have been developed to optimize degradation activity. HaloPROTAC-E is one such variant that incorporates a high-affinity VHL binder, VH298. mdpi.commdpi.com
Direct comparisons have revealed that HaloPROTAC-E exhibits greater potency and efficacy in degrading specific targets compared to this compound. mdpi.com In a side-by-side study targeting Halo-tagged VPS34, HaloPROTAC-E demonstrated a higher potency at concentrations below 300 nM. acs.orgnih.gov For example, at a concentration of 10 nM for 24 hours, HaloPROTAC-E induced 65% degradation of Halo-VPS34, whereas this compound achieved 50% degradation. acs.orgnih.gov This translated to an approximately two-fold lower estimated DC50 for HaloPROTAC-E. acs.orgnih.gov
The rate of degradation was also found to be faster with HaloPROTAC-E. While the initial degradation rate up to 30 minutes was similar for both compounds, HaloPROTAC-E led to significantly greater degradation of Halo-VPS34 after this point. acs.org Between 1 and 4 hours of treatment, HaloPROTAC-E achieved approximately 75% degradation of Halo-VPS34, compared to about 50% with this compound. mdpi.comacs.org However, at concentrations of 300 nM and above, both this compound and HaloPROTAC-E induced similar levels of degradation at the 24-hour time point. acs.orgnih.gov
HaloPROTAC-E has been shown to induce rapid and nearly complete degradation of other targets as well, such as SGK3 and VPS34, with DC50 values in the range of 3–10 nM and a maximum degradation (Dmax) of around 95%. mdpi.comnih.govacs.org
Comparative Degradation of Halo-VPS34 by this compound and HaloPROTAC-E
| Compound | Concentration | Time | Degradation (%) |
|---|---|---|---|
| This compound | 10 nM | 24 h | 50% acs.orgnih.gov |
| HaloPROTAC-E | 10 nM | 24 h | 65% acs.orgnih.gov |
| This compound | Not Specified | 1-4 h | ~50% mdpi.comacs.org |
| HaloPROTAC-E | Not Specified | 1-4 h | ~75% mdpi.comacs.org |
Comparison with Hydrophobic Tagging Approaches
This compound represents a significant advancement in targeted protein degradation when compared to earlier technologies such as hydrophobic tagging. Hydrophobic tagging operates on the principle of mimicking a partially unfolded protein state by attaching a hydrophobic moiety to the protein of interest, which is then recognized and cleared by cellular quality control mechanisms. nih.gov One of the most effective hydrophobic tags developed for the degradation of HaloTag7 fusion proteins is HyT36. nih.govresearchgate.net
However, direct comparative studies have demonstrated that this compound is substantially more potent and achieves a much higher maximal level of degradation. nih.govresearchgate.net Research shows that this compound can induce approximately 90% degradation of a target protein, whereas HyT36 only achieves around 56% degradation under similar conditions. nih.govresearchgate.net The half-maximal degradation concentration (DC50) for this compound is approximately 19 nM, highlighting its high potency, compared to 134 nM for HyT36. nih.govresearchgate.net
A key mechanistic difference is this compound's reliance on the von Hippel-Lindau (VHL) E3 ligase, a mode of action confirmed by experiments using its inactive enantiomer, ent-HaloPROTAC3. nih.gov This enantiomer has the same physical properties but cannot bind to VHL and consequently fails to induce any significant protein degradation, proving the necessity of VHL engagement for this compound's activity. nih.govpromega.com This contrasts with the VHL-independent mechanism of hydrophobic tags. nih.gov
This compound vs. HyT36 Efficacy Comparison
| Compound | Mechanism | DC50 (Half-Maximal Degradation Concentration) | Maximum Degradation (%) |
|---|---|---|---|
| This compound | VHL-dependent PROTAC | 19 ± 1 nM | 90 ± 1% |
| HyT36 | Hydrophobic Tagging | 134 ± 7 nM | 56 ± 1% |
Contrasting with Genetic Knockdown Methodologies (e.g., RNAi, CRISPR Knockout)
Genetic knockdown technologies like RNA interference (RNAi) and CRISPR-Cas9 knockout are powerful tools for studying gene function, but they operate at the level of mRNA or DNA, respectively. promega.comaacrjournals.org this compound offers a distinct advantage by acting directly at the protein level, providing a more acute and temporally controlled method for studying the consequences of protein loss. nih.govpromega.comresearchgate.net
Unlike genetic methods, which can suffer from incomplete knockdown, off-target effects, or cellular compensation mechanisms over time, this compound induces rapid degradation of the target protein. aacrjournals.org This chemical knockdown approach circumvents the challenges associated with the often-permanent nature of genetic modifications and allows for the investigation of protein function in a more controlled timeframe. promega.comaacrjournals.orgresearchgate.net The combination of CRISPR/Cas9-mediated endogenous tagging of a protein with the HaloTag, followed by this compound treatment, creates a powerful and precise system for studying the role of a specific endogenous protein. researchgate.netacs.orgnih.gov
A primary advantage of the this compound system over genetic techniques is the ability to induce rapid and reversible protein depletion. frontiersin.org This temporal control allows researchers to investigate the immediate effects of a protein's absence. acs.org Studies have shown that this compound can trigger substantial degradation of target proteins within a few hours. researchgate.net For example, 50% of the target protein GFP-HaloTag7 was degraded within 4 to 8 hours of treatment. researchgate.netresearchgate.net An optimized version, HaloPROTAC-E, demonstrated even faster kinetics, achieving 50% degradation of SGK3-Halo in just 20-30 minutes. acs.org
Crucially, this induced degradation is reversible. acs.org Upon removal of the HaloPROTAC compound from the cellular environment, the synthesis of new protein allows for the recovery of the target protein's levels. researchgate.net For instance, significant recovery of GFP-HaloTag7 levels was observed 24 hours after this compound was washed out. researchgate.net Similarly, cells treated with HaloPROTAC-E showed a return to near-normal levels of the SGK3-Halo protein 24 hours after the compound's removal. acs.org This "on-off" control is invaluable for kinetic studies of cellular processes and confirming that the observed phenotypes are a direct result of the target protein's absence. acs.org
Degradation and Recovery Kinetics with HaloPROTACs
| Compound / Target | Time to 50% Degradation | Recovery after Washout |
|---|---|---|
| This compound / GFP-HaloTag7 | 4 - 8 hours | Significant recovery after 24 hours |
| HaloPROTAC-E / SGK3-Halo | 20 - 30 minutes | Near-normal levels after 24 hours |
Genetic knockout of proteins that are essential for cell survival is, by definition, lethal, making them difficult to study using traditional methods like CRISPR knockout. aacrjournals.org The HaloPROTAC system provides a solution by enabling the temporal depletion of these essential proteins, allowing researchers to study the immediate consequences of their loss before cell death occurs. promega.comaacrjournals.org This provides a window to dissect the protein's function in a way that is not possible with permanent genetic ablation. aacrjournals.orgmdpi.com
Furthermore, the HaloPROTAC technology is exceptionally well-suited for studying the specific functions of different protein isoforms. promega.compromega.com Many proteins exist in multiple forms (isoforms) that can have distinct, overlapping, or even opposing functions. Differentiating these roles can be challenging. By using precise genome-editing techniques like CRISPR/Cas9 to attach a HaloTag to a single, specific isoform of a target protein, researchers can use this compound to selectively degrade only that isoform. promega.comresearchgate.netpromega.com This approach has been successfully used to investigate the roles of important therapeutic targets such as BRD4 and β-catenin. aacrjournals.org This generalizable strategy bypasses the often difficult and resource-intensive process of developing a unique, isoform-selective PROTAC for each protein of interest. promega.comnih.gov
Advanced Research Applications and Methodological Enhancements
Study of Protein Function through Conditional and Reversible Protein Loss
The use of HaloPROTAC3 provides a powerful method for studying protein function by enabling conditional and reversible protein knockdown at the post-translational level. promega.comresearchgate.net Unlike genetic methods such as CRISPR-Cas9 knockout or RNA interference (RNAi), which are often not easily reversible and can be confounded by compensatory mechanisms or off-target genetic effects, the this compound system allows for temporal control over protein loss. promega.comnih.gov The degradation of the target protein is initiated upon the addition of this compound and can be reversed by washing out the compound, allowing for the study of phenotypes associated with acute protein depletion and subsequent recovery.
This approach is particularly valuable for investigating essential proteins whose complete and permanent removal via gene knockout would lead to cell death, thereby preventing further study. nih.govlabhoo.com By inducing a rapid and controlled degradation, researchers can observe the immediate consequences of a protein's absence. researchgate.net The system's modularity, requiring only the fusion of the target protein to the HaloTag, makes it applicable to a wide range of proteins without the need to develop a unique, target-specific PROTAC for each one. promega.comnih.gov This strategy facilitates the phenotypic study of specific protein isoforms or mutants, offering a nuanced understanding of their functions. promega.com Furthermore, the rate of degradation induced by this compound has been shown to be faster than other fusion tag PROTAC systems, such as dTAG-13, allowing for rapid induction of a protein-loss phenotype. nih.gov
Interrogation of Cellular Pathways and Phenotypes Upon Specific Protein Depletion
This compound is instrumental in dissecting cellular pathways and observing the resulting phenotypes following the acute depletion of a specific protein. By tagging a protein of interest with HaloTag, researchers can use this compound to degrade it and analyze the downstream consequences.
For instance, the depletion of HaloTag-IGF2BP3 in HCT116 colon cancer cells using this compound led to the destabilization of its known target mRNAs, such as HMGA2. molbiolcell.org This confirmed that short-term protein depletion is a viable strategy to study the function of RNA-binding proteins. molbiolcell.org Interestingly, these transcriptomic analyses also revealed an unexpected activation of the unfolded protein response (UPR), indicating a potential off-target cellular stress response to the compound itself. molbiolcell.orgresearcher.life
In another study, this compound was used to degrade an endogenously tagged β-catenin-HaloTag-HiBiT fusion protein. researchgate.netpromega.ca Upon stimulation with Wnt3a, control cells showed an accumulation of β-catenin and subsequent activation of the TCF/LEF reporter gene. labhoo.comkisacoresearch.com However, in cells treated with this compound, the degradation of the β-catenin fusion protein prevented this signaling cascade, resulting in a muted response to Wnt3a stimulation. labhoo.comkisacoresearch.com This directly demonstrated the necessity of β-catenin for Wnt pathway activation.
Similarly, the degradation of a BRD4-HaloTag fusion protein with this compound resulted in a rapid and sustained loss of the protein, with up to 95% of the fusion protein being degraded after 48 hours. labhoo.comkisacoresearch.com This application is critical for studying the function of epigenetic regulators like BRD4 in gene expression and cancer biology. These examples highlight how the specific and controlled depletion of proteins via the this compound system allows for the precise interrogation of their roles in complex cellular processes.
| Target Protein | Cell Line | Observed Phenotype/Pathway Effect | Reference |
|---|---|---|---|
| IGF2BP3 | HCT116 (Colon Cancer) | Destabilization of canonical target mRNAs (e.g., HMGA2); Activation of the Unfolded Protein Response (UPR). | molbiolcell.orgresearcher.life |
| β-catenin | HEK293 | Muted response to Wnt3a stimulation; Reduced activation of TCF/LEF promoter gene. | labhoo.comresearchgate.netkisacoresearch.com |
| BRD4 | HEK293 | Rapid and sustained protein loss (up to 95% after 48h), enabling study of its role as an epigenetic regulator. | labhoo.comkisacoresearch.com |
Integration with Quantitative Proteomics for Off-Target Analysis (Excluding Safety/Adverse Effects)
While this compound is designed for specific degradation of HaloTag fusion proteins, it is crucial to assess its selectivity across the entire proteome. The integration of this compound-mediated degradation with quantitative proteomics, such as mass spectrometry-based approaches, allows for a comprehensive analysis of off-target protein degradation. This is essential for correctly attributing observed phenotypes to the depletion of the intended target.
For example, a study using an optimized version of a HaloPROTAC (HaloPROTAC-E) combined with CRISPR/Cas9-mediated endogenous tagging of VPS34 demonstrated the power of this approach. researchgate.net Quantitative global proteomics revealed that HaloPROTAC-E was remarkably selective, inducing the degradation of only the Halo-tagged VPS34 complex (including VPS34, VPS15, Beclin1, and ATG14) without significantly affecting the levels of other proteins. researchgate.net Such analyses provide confidence that the observed cellular effects are a direct result of depleting the targeted protein complex.
In another study, transcriptomic analysis following this compound treatment unexpectedly revealed the activation of the unfolded protein response (UPR) even in non-engineered cells lacking a HaloTag-fused protein. molbiolcell.orgresearcher.life This suggests that this compound itself can cause mild endoplasmic reticulum stress, an important off-target effect to consider when interpreting phenotypic data. molbiolcell.org These proteomics and transcriptomics approaches are vital for validating the specificity of the this compound system and distinguishing on-target effects from potential off-target cellular responses. biognosys.com
Computational Modeling and Structural Insights into Ternary Complex Formation
The efficacy of this compound is fundamentally dependent on its ability to induce the formation of a stable ternary complex, consisting of the HaloTag fusion protein, this compound, and the VHL E3 ligase. researchgate.net Computational modeling and structural biology are increasingly important for understanding the intricacies of this complex formation and for guiding the design of more effective degraders. nih.govresearchgate.net
Structural insights into PROTAC-mediated ternary complexes, such as those formed by MZ1 with VHL and BRD4, reveal the importance of protein-protein interactions between the E3 ligase and the target protein, which can contribute to the stability of the complex—a phenomenon known as cooperativity. nih.gov While a crystal structure for the this compound ternary complex is not explicitly detailed in the provided sources, the principles derived from other PROTACs are applicable. The linker length and composition, as well as the relative orientation of the bound proteins, are critical factors that determine whether a productive ternary complex can form, leading to ubiquitination. malariaworld.orgpromegaconnections.com
Computational approaches, including protein-protein docking and molecular dynamics (MD) simulations, are used to model the structure of PROTAC-induced ternary complexes. nih.govresearchgate.net These models can predict the propensity of a PROTAC to form a stable complex and provide insights into the dynamic behavior and structural plasticity of the assembly. nih.govresearchgate.net For instance, modeling can help rationalize why this compound might fail to degrade certain targets, such as the Plasmodium PVM protein UIS4-HT, where the geometry of the bound PROTAC may be unfavorable for ternary complex formation with VHL. malariaworld.org Such computational tools are invaluable for troubleshooting and for the rational design of new PROTACs with improved properties. nih.govmalariaworld.org
Challenges and Future Directions in Haloprotac3 Research
Refinement of Predictive Design Principles for PROTAC Efficacy and Selectivity ("Linkerology")
The efficacy and selectivity of a PROTAC molecule are not solely determined by the warhead and the E3 ligase ligand; the chemical linker connecting these two moieties plays a pivotal role. nih.govwindows.net The field of "linkerology" focuses on understanding how the linker's length, composition, and attachment point influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful degradation. nih.govnih.govscispace.com
General principles of linker design derived from the broader PROTAC field are applicable to HaloPROTAC3. For instance, linker length can dictate selectivity between protein isoforms. nih.gov Altering linker flexibility, through the incorporation of rigid or flexible moieties, can also impact the stability of the ternary complex and, consequently, degradation efficacy. windows.netnih.gov Computational methods, such as molecular dynamics simulations and RosettaDock, are increasingly being used to rationally design linkers and predict their impact on ternary complex formation, moving away from a purely empirical "trial and error" approach. nih.gov These predictive models will be instrumental in refining future generations of HaloPROTACs for enhanced performance.
Expanding the Repertoire of Recruited E3 Ligases Beyond VHL for HaloPROTACs
This compound utilizes a small molecule ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govlabhoo.com While VHL is a commonly and effectively used E3 ligase in PROTAC design, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.govfrontiersin.orgaragen.com Expanding the range of E3 ligases that can be recruited by HaloPROTACs offers several potential advantages, including overcoming resistance mechanisms and achieving tissue- or cell-type-specific degradation. acs.orgresearchgate.net
Research has already demonstrated the feasibility of creating HaloPROTACs that engage other E3 ligases. For example, HaloPROTACs have been developed that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1). nih.govnih.gov More recently, a library of HaloPROTACs that engage the cereblon (CRBN) E3 ligase has been synthesized and screened. researchgate.net This work led to the identification of CRBN-recruiting HaloPROTACs that efficiently degrade an EGFP-HaloTag fusion protein, in some cases with higher activity than VHL-engaging HaloPROTACs at sub-micromolar concentrations. researchgate.net
The choice of E3 ligase can also influence substrate specificity. Studies with other PROTACs have shown that recruiting different E3 ligases can lead to the degradation of different target proteins, even when using the same warhead. nih.gov This suggests that developing a panel of HaloPROTACs with different E3 ligase ligands could provide greater control and specificity in protein degradation studies. rsc.org The exploration of novel E3 ligase ligands is a vibrant area of research in the broader TPD field and will undoubtedly fuel the development of next-generation HaloPROTACs. aragen.comresearchgate.netacs.org
Optimizing Degradation Efficiency Across Diverse Protein Targets and Subcellular Localizations
The efficiency of HaloPROTAC-mediated degradation can be influenced by the nature of the target protein and its location within the cell. researchgate.netmdpi.com this compound has been shown to effectively degrade a variety of HaloTag fusion proteins located in the cytoplasm and nucleus. labhoo.comprofacgen.com For instance, it induced over 90% degradation of a cytosolic GFP-HaloTag7 fusion protein and effectively degraded endogenously tagged BRD4 (nuclear) and β-catenin (cytoplasmic/nuclear). nih.govlabhoo.com
However, the subcellular context presents a significant challenge. The accessibility of the PROTAC to the target protein and the local concentration and activity of the recruited E3 ligase and the proteasome can all impact degradation efficiency. researchgate.net A systematic study investigating the degradation of HaloTag fusions in various subcellular compartments—including the nucleus, cytoplasm, outer mitochondrial membrane, endoplasmic reticulum, Golgi, peroxisome, and lysosome—revealed that differentially localized proteins displayed varying levels of degradation with the same PROTAC. researchgate.net
For example, an optimized degrader, HaloPROTAC-E, which also recruits VHL but uses a higher-affinity ligand, demonstrated potent degradation of endosomally localized proteins SGK3 and VPS34. acs.orgnih.gov In a direct comparison, HaloPROTAC-E showed greater potency in degrading Halo-VPS34 than this compound. mdpi.com This highlights that for challenging targets or specific subcellular locations, further optimization of the HaloPROTAC molecule may be necessary. Future research will likely focus on developing HaloPROTACs with improved cell permeability and the ability to function efficiently within the diverse microenvironments of different organelles. frontiersin.org
Table 2: Degradation Efficiency of VHL-Recruiting HaloPROTACs on Various Targets
| HaloPROTAC | Target Protein (Localization) | Cell Line | Max Degradation (%) | DC50 (nM) |
|---|---|---|---|---|
| This compound | GFP-HaloTag7 (Cytosolic) | HeLa | >90% | 19 |
| This compound | BRD4-HiBiT-HaloTag (Nuclear) | HEK293 | ~95% (at 48h) | Not specified |
| This compound | β-catenin-HiBiT-HaloTag (Cytoplasmic/Nuclear) | HEK293 | 80-90% | Not specified |
| This compound | Halo-VPS34 (Endosomal) | Not specified | ~50% (at 4h) | Not specified |
| HaloPROTAC-E | Halo-VPS34 (Endosomal) | HEK293 | ~95% | 3-10 |
Strategies for Modulating the Covalent Binding Nature of this compound for Specific Research Needs
This compound functions by forming an irreversible covalent bond with the HaloTag via its chloroalkane moiety. profacgen.compromega.com This covalent binding ensures a stable interaction with the target protein. However, this irreversible nature means the PROTAC molecule is consumed in the reaction, potentially limiting its catalytic efficiency compared to non-covalent PROTACs that can facilitate multiple rounds of degradation. researchgate.netbiorxiv.org
To address this and to provide greater experimental flexibility, strategies are being explored to modulate the covalent interaction. One promising approach is the development of reversible covalent PROTACs. biorxiv.orgmengwanglab.orgbiorxiv.org These molecules incorporate warheads, such as α-cyano-acrylamides, that can form a covalent bond with a nucleophilic residue (like cysteine) on the target protein, but this bond can also be reversed. biorxiv.orgbiorxiv.orgacs.org The premise is that the PROTAC would only form a stable covalent bond when in proximity to the target's binding site, and once the target is degraded, the PROTAC could be regenerated and engage another target molecule. biorxiv.orgmengwanglab.orgbiorxiv.org
This reversible covalent strategy could potentially combine the high target occupancy and selectivity of covalent binders with the catalytic nature of reversible PROTACs. nih.gov While this approach has been primarily developed for PROTACs targeting endogenous proteins with specific cysteine residues, the underlying principles could be adapted for the HaloPROTAC system. For instance, engineering the HaloTag enzyme or designing novel HaloPROTACs with different reactive groups could allow for tunable, reversible covalent interactions. This would provide researchers with a more sophisticated tool to control the kinetics and duration of protein degradation for specific experimental needs.
Q & A
Basic: What is the molecular mechanism by which HaloPROTAC3 induces targeted protein degradation?
This compound is a heterobifunctional molecule comprising a HaloTag-binding ligand and a VHL E3 ligase-recruiting moiety. It binds irreversibly to HaloTag-fused proteins via covalent interaction, enabling the recruitment of the VHL E3 ligase complex. This proximity facilitates ubiquitination of the target protein, leading to proteasomal degradation . The mechanism is non-catalytic, requiring stoichiometric engagement between this compound and the target protein .
Methodological Insight : To confirm VHL dependency, use the enantiomeric control ent-HaloPROTAC3, which retains HaloTag binding but lacks VHL recruitment capacity, ensuring observed degradation is mechanism-specific .
Basic: How can researchers validate the specificity of this compound-mediated degradation?
Specificity is validated using:
- Negative controls : ent-HaloPROTAC3 to rule out off-target effects .
- Endogenous vs. overexpressed systems : CRISPR/Cas9-mediated endogenous HaloTag fusion ensures physiological relevance, avoiding overexpression artifacts .
- Orthogonal assays : Combine HiBiT luminescence (for quantification) with Western blotting or flow cytometry to confirm degradation .
Basic: What are the key applications of this compound in studying essential proteins?
This compound enables reversible, dose-dependent degradation of essential proteins (e.g., cell cycle regulators), circumventing lethality associated with genetic knockout. Applications include:
- Temporal control : Degrade proteins during specific growth phases to study acute effects .
- Functional rescue : Wash out this compound to monitor protein re-synthesis and phenotypic recovery .
Advanced: How should researchers optimize this compound concentration and treatment duration for diverse targets?
Optimization requires:
- Dose-response curves : Test concentrations (e.g., 100 nM–10 µM) and monitor degradation kinetics via HiBiT luminescence .
- Target abundance adjustment : Higher this compound doses are needed for high-copy proteins due to stoichiometric binding .
- Time-course experiments : Degradation peaks at 24–48 hours for most targets but varies with turnover rates .
Example : For GFP-Halo-LC/A1, DC50 was ~8 µM, necessitating higher doses compared to BRD4 (95% degradation at 1 µM) .
Advanced: How can discrepancies in degradation efficiency between targets be addressed?
Factors influencing efficiency include:
- HaloTag accessibility : Ensure proper folding and surface exposure of the HaloTag fusion .
- Ubiquitination efficiency : Co-express E2/E3 ligase components if endogenous levels are insufficient .
- Proteasomal activity : Verify proteasome function using inhibitors like MG-132 to confirm degradation pathway .
Advanced: What strategies integrate this compound with CRISPR and HiBiT for endogenous protein studies?
- CRISPR-mediated tagging : Use HaloTag-HiBiT knock-in to enable luminescence-based quantification in live cells .
- Dual-reporters : Co-transfect TCF-luciferase reporters (e.g., for β-catenin) to link degradation to functional outcomes .
- Imaging : Pair with Janelia Fluor® ligands for real-time tracking of degradation via microscopy .
Advanced: How do researchers validate functional consequences of this compound-mediated degradation?
- Phenotypic assays : Measure apoptosis, proliferation, or Wnt/β-catenin signaling inhibition post-degradation .
- Transcriptomics/proteomics : Profile downstream pathways to identify indirect effects .
- Rescue experiments : Re-express degradation-resistant mutants to confirm phenotype specificity .
Advanced: What statistical and reproducibility standards are critical for this compound studies?
- Triplicate experiments : Ensure n ≥ 3 biological replicates with independent cell batches .
- Data transparency : Report exact concentrations, treatment durations, and cell viability metrics (e.g., MTT assays) .
- Negative controls : Include ent-HaloPROTAC3 and untreated samples in all assays .
Advanced: How can off-target effects of this compound be systematically assessed?
- Global proteomics : Perform mass spectrometry to identify non-target proteins affected by treatment .
- VHL knockout cells : Use CRISPR-VHL KO lines to confirm on-target degradation requires VHL .
- Pulse-chase experiments : Compare protein half-lives in treated vs. untreated cells .
Advanced: What are the advantages of this compound over CRISPR knockout or RNAi?
- Reversibility : Degradation is transient, allowing study of acute protein loss .
- Temporal precision : Control degradation timing to dissect dynamic processes .
- Essential proteins : Study lethal targets without generating KO cell lines .
- No ligand requirement : Degrades HaloTag fusions regardless of intrinsic ligand-binding domains .
Advanced: How is this compound adapted for in vivo protein degradation studies?
- Mouse models : Use HaloTag knock-in animals and systemic this compound administration .
- Biodistribution assays : Quantify this compound penetration into tissues via LC-MS .
- Functional readouts : Monitor phenotypic changes (e.g., tumor growth inhibition) alongside luminescence-based target quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
